Pro-xylane
Overview
Description
Pro-xylane, also known as Hydroxypropyl tetrahydropyrantriol, is a powerful active ingredient used in skincare products for its purported anti-aging and hydrating properties . It is derived from a natural sugar called Xylose . It is capable of rebuilding our skin’s extra-cellular matrix, restructuring all of our skin’s support tissues . It can deal with deep wrinkles, dry skin, and sagging, leaving our skin youthfully dense .
Synthesis Analysis
Pro-xylane is synthesized using xylose as a raw material . It reacts with pentanedione to produce an intermediate compound, which then undergoes a reduction to form Pro-xylane under the catalysis of sodium borohydride . Another method involves mixing an acetylacetone or acetoacetate compound, xylose, and an alkaline substance in a solvent, and heating to react .Molecular Structure Analysis
The molecular formula of Pro-xylane is C8H16O5 . It is a biologically active C-glycoside . It has multiple possible isomeric configurations .Chemical Reactions Analysis
The synthesis of Pro-xylane involves a condensation reaction of xylose and acetylacetone, followed by a reduction reaction . The differential isomerization reaction is a condition for their different configurations .Physical And Chemical Properties Analysis
Pro-xylane is an organic compound with the appearance of a pale yellow to off-white powder or a colorless viscous liquid . It is soluble in water .Scientific Research Applications
Biomedical and Cosmetic Applications
Pro-Xylane, identified as a significant activator of glycosaminoglycans (GAGs) biosynthesis, was developed under 'Green-Chemistry' principles. It's a prime example of an environmentally friendly chemical used in cosmetics. Its synthesis from xylose, optimizing Lubineau's reaction, marks a breakthrough in biologically active C-glycoside development. This compound has been shown to stimulate the synthesis of sulfated GAGs, essential for various biological functions (Cavezza et al., 2009).
Applications in Enzymatic Systems and Industrial Processes
Xylanases are enzymes that break down xylan, the second most abundant polysaccharide in nature. Recent studies have focused on understanding the mechanism of xylan degradation by microorganisms and their enzymes, particularly for industrial applications like pulp bleaching. This research area offers insights into the use of xylan and related compounds, like Pro-Xylane, in various industrial processes, suggesting potential applications in biotechnological sectors (Beg et al., 2001).
Xylan-Based Applications in Food and Health Industries
Xylooligosaccharides (XOS), derived from xylan, have been recognized for their prebiotic potential. Studies suggest that XOS, closely related to Pro-Xylane, can positively impact gut health and overall well-being. Their production from agricultural residues like sugarcane bagasse points towards sustainable methods of obtaining these beneficial compounds for use in drugs and food ingredients (Kaur et al., 2019).
Environmental Sustainability and Green Chemistry
Xylan, from which Pro-Xylane is synthesized, plays a crucial role in environmental sustainability. Research on xylan and its derivatives, including Pro-Xylane, emphasizes the importance of using plant biomass for producing bio-based chemicals. This aligns with the principles of green chemistry and offersa sustainable approach to utilizing natural resources. The development of xylan-derived products like Pro-Xylane underlines the potential of using plant polysaccharides in a variety of industries, ranging from energy to material science (Deutschmann & Dekker, 2012).
Nanoparticles and Drug Delivery
Pro-Xylane and its related compounds have been explored in the field of nanoparticle synthesis for drug delivery applications. For instance, xylan-based nanoparticles are being studied for their potential use as colon-specific drug carriers, demonstrating the versatility of xylan-derived compounds in advanced medical applications (Kumar & Negi, 2012).
Pharmaceutical Applications
The application of xylan in pharmaceuticals, particularly in drug delivery systems, is a growing area of interest. Xylan-based materials have been developed for targeted delivery and controlled release of drugs, highlighting the potential of Pro-Xylane and its derivatives in enhancing the efficacy of pharmaceutical treatments (Urtiga et al., 2020).
Textile Industry
Xylan and its derivatives, including Pro-Xylane, have been explored for applications in the textile industry. For example, cationized xylans have been used to develop antimicrobial and hydrophilic properties in fabrics, showcasing the adaptability of xylan-based compounds in non-food and non-pharmaceutical industries (Velkova et al., 2019).
Future Directions
Pro-xylane has been continuously selected by many brands for its anti-aging properties . It has attracted widespread attention from cosmetics manufacturers and beauty enthusiasts due to its ability to repair skin barriers, promote collagen regeneration, increase skin elasticity and firmness, and thus have anti-aging effects . It is expected to continue to be a key ingredient in skincare products in the future .
properties
IUPAC Name |
(2S,3R,4S,5R)-2-(2-hydroxypropyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5-,6+,7+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGFZZYPPGQZFZ-QVAPDBTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C(C(C(CO1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196004 | |
Record name | Hydroxypropyl tetrahydropyrantriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pro-xylane | |
CAS RN |
439685-79-7 | |
Record name | C-β-D-Xylopyranoside-2-hydroxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439685-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxypropyl tetrahydropyrantriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439685797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxypropyl tetrahydropyrantriol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13121 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydroxypropyl tetrahydropyrantriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYPROPYL TETRAHYDROPYRANTRIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3GMG1OT1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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